![molecular formula C15H19N3O B7507892 9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound interacts with various receptors and enzymes in the body, leading to changes in cellular signaling pathways and physiological processes. For example, it has been shown to bind to adenosine receptors, leading to the inhibition of cAMP production and the activation of protein kinase C. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors and enzymes it interacts with. Studies have shown that this compound has neuroprotective effects, as it can inhibit the production of reactive oxygen species and prevent neuronal cell death. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the advantages of using 9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its diverse biochemical and physiological effects make it an attractive target for drug development. However, one of the limitations of using this compound is its potential toxicity, as some studies have shown that it can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for the study of 9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its interaction with various receptors and enzymes in the body, which could lead to the discovery of new drug targets. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of more potent and selective analogs of this compound.
合成法
The synthesis of 9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been achieved using various methods. One of the commonly used methods involves the reaction of 2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one with piperidine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction proceeds through nucleophilic substitution of the chlorine atom by the piperidine group, resulting in the formation of the desired compound.
科学的研究の応用
9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its interaction with various receptors, such as adenosine receptors and dopamine receptors. In biochemistry, it has been investigated for its effect on enzymatic activity and protein-protein interactions.
特性
IUPAC Name |
9-methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-6-5-9-18-14(19)10-13(16-15(12)18)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFWYZPOKVYMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
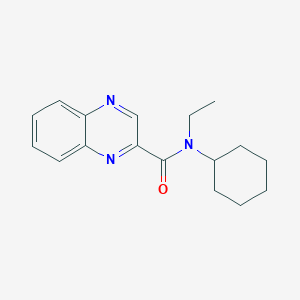

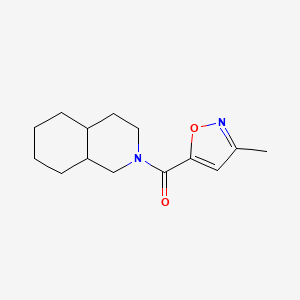
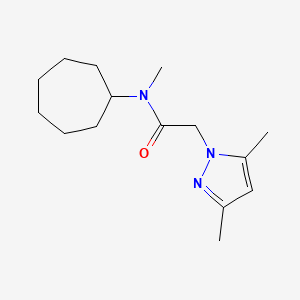
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
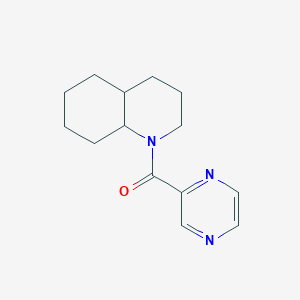
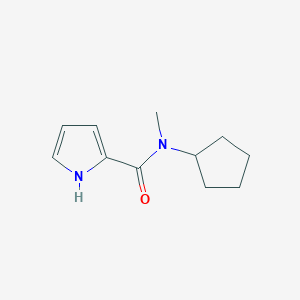
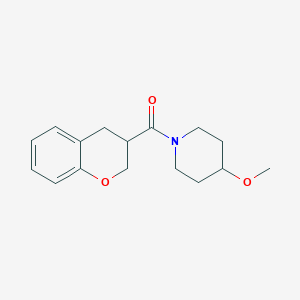
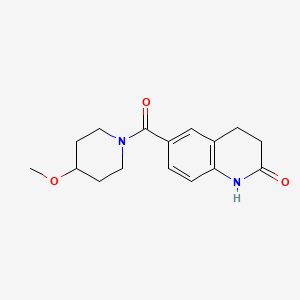
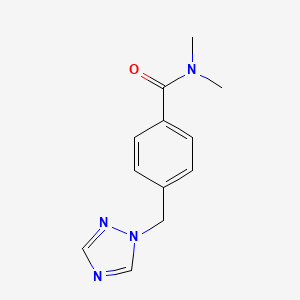
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)
